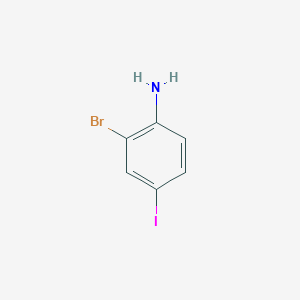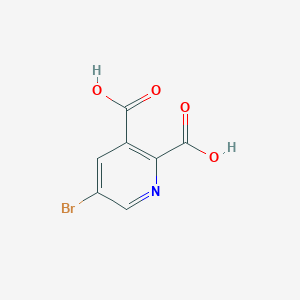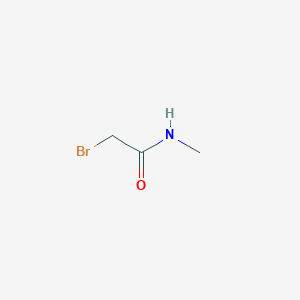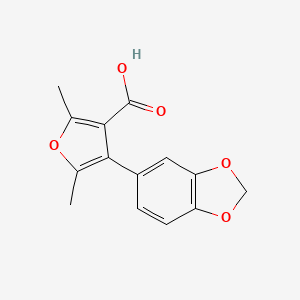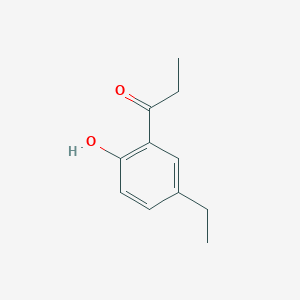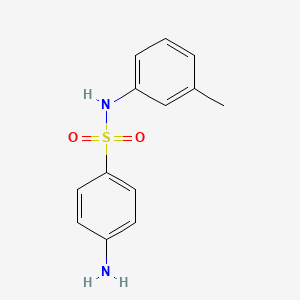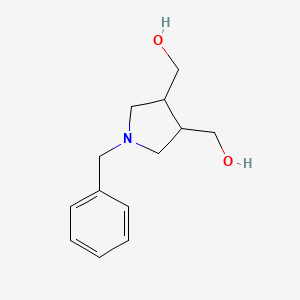
(1-Benzylpyrrolidine-3,4-diyl)dimethanol
Übersicht
Beschreibung
(1-Benzylpyrrolidine-3,4-diyl)dimethanol, also known as BPDM, is an organic compound with a wide range of applications in organic synthesis and scientific research. It is a derivative of pyrrolidine, a five-membered heterocyclic compound, and has a molecular formula of C10H17NO2. BPDM is an important building block for the synthesis of a variety of organic molecules, as well as a key reagent for the synthesis of a variety of biologically active compounds. In addition, BPDM has been used in a wide range of scientific research applications, including drug discovery, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
1. Use in Synthesis of Enantiopure Macrocyclic Polyesters
(3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine 1, a derivative of (1-Benzylpyrrolidine-3,4-diyl)dimethanol, has been utilized as a building block for synthesizing enantiopure macrocyclic polyesters. These polyesters have potential applications in various fields including material science and pharmaceuticals due to their unique chiral properties (Cicchi et al., 1998).
2. Inhibition Properties Against Xanthine Oxidase
Research on various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and (N-benzyl-1H-1,2,3-triazole-4,5-diyl)dimethanol derivatives, including those related to (1-Benzylpyrrolidine-3,4-diyl)dimethanol, revealed significant inhibition activities against xanthine oxidase (XO). This is particularly relevant for the development of treatments for diseases like gout, where XO activity plays a critical role (Yagiz et al., 2021).
3. Role in Supramolecular Chemistry and Microporous Materials
Studies involving benzylpyrrolidine, a related compound, have shown its effectiveness in directing the synthesis of microporous materials like aluminophosphates. These materials have vast applications in catalysis, gas storage, and as molecular sieves. The structure-directing effect of these compounds is crucial for developing new materials with specific porosity and functionality (Gómez-Hortigüela et al., 2004).
4. Development of Chiral Organogels
(1-Benzylpyrrolidine-3,4-diyl)dimethanol has been explored for its role in the formation of chiral organogels. These gels, formed in both polar and apolar solvents, exhibit unique properties like enantiomeric discrimination and potential for self-sorting processes. This aspect is particularly interesting for the development of functionalized chiral architectures in materials science (Cicchi et al., 2010).
5. Synthesis of Antineoplastic Compounds
The compound has been used in the synthesis of 5-aryl-2,3-dihydropyrrolo-[2,1-b]thiazole-6,7-dimethanol 6,7-bis(isopropylcarbamates), demonstrating significant antineoplastic activity. This highlights its potential application in developing new cancer treatments (Lalezari & Schwartz, 1988).
6. Advancements in Metal-Incorporated Resins
Research involving the synthesis of metal-incorporated resins, which included (4-aminobenzene-1,3-diyl)dimethanol, a structurally related compound, showcased its potential for antimicrobial and thermal applications. Such resins can be utilized in medical devices, biomaterials, and antifouling coatings (Nishat et al., 2011).
Eigenschaften
IUPAC Name |
[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFKLRXUZKUZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidine-3,4-diyl)dimethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

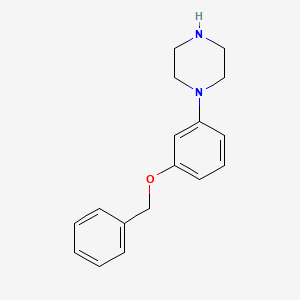
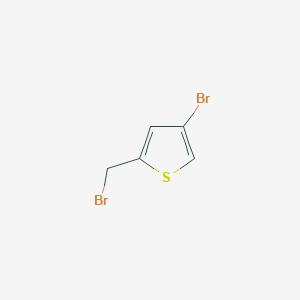
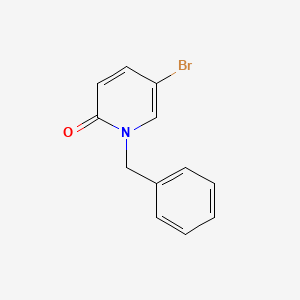
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
